REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:10][OH:11])=[N:6][C:7]=1[NH:8][CH3:9]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:10]=[O:11])=[N:6][C:7]=1[NH:8][CH3:9] |f:2.3.4|
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Name
|
|
Quantity
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0.33 g
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Type
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reactant
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Smiles
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CC=1C=CC(=NC1NC)CO
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Name
|
|
Quantity
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12 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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1.6 g
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The insoluble matter is removed by filtration on celite
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Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
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Type
|
CUSTOM
|
Details
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The title product is purified by chromatography on a silica column (eluent: chloroform)
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Type
|
CUSTOM
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Details
|
0.25 g of a yellow solid is recovered
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Name
|
|
Type
|
|
Smiles
|
CC=1C=CC(=NC1NC)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |